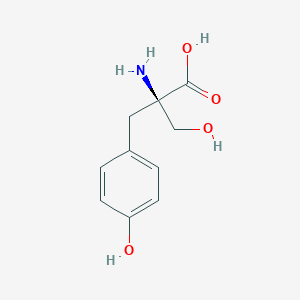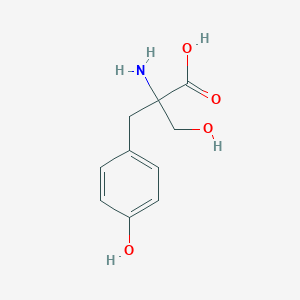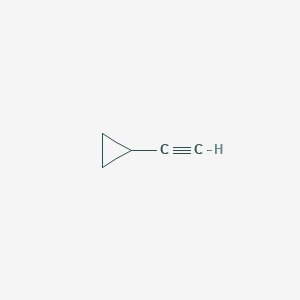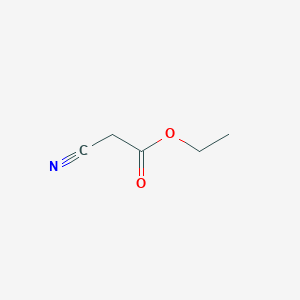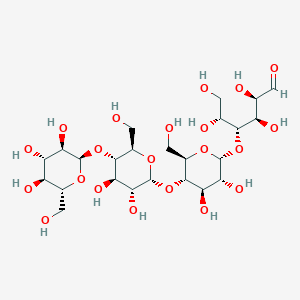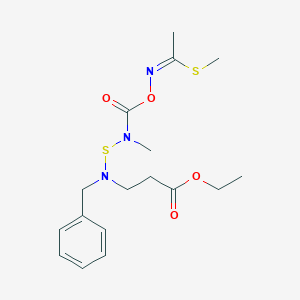
アラニカルブ
概要
説明
Alanycarb is an organic compound with the chemical formula C4H8O4. It is a colorless, odorless solid with a melting point of 118°C. Alanycarb is an important chemical used in many industrial processes, such as food processing, pharmaceuticals, and biotechnology. It is also used in laboratory experiments, such as the synthesis of new compounds, and the analysis of existing compounds.
科学的研究の応用
殺虫剤
アラニカルブは、広範囲のカルバメート系殺虫剤です . アブラムシ、レースバグ、カイガラムシ、コナジラミ、トビムシなどのさまざまな害虫の防除に使用されてきました .
殺線虫剤
殺虫特性に加えて、アラニカルブは殺線虫剤としても作用します . リンゴ、ナシ、ブドウ、柑橘類、野菜、タバコ、綿花、ビーツなど、さまざまな作物の線虫の防除に使用されてきました .
植物における非生物的ストレス軽減
アラニカルブは、非生物的ストレス下で植物の生育を促進することが示されています . 光合成、養分の吸収、抗酸化特性、浸透圧平衡など、植物の重要な生理学的および生化学的プロセスを強化できます .
アセチルコリンエステラーゼ阻害剤
アラニカルブは、アセチルコリンエステラーゼ阻害剤です . つまり、神経伝達物質であるアセチルコリンの分解を阻害し、アセチルコリンの蓄積につながる可能性があります。この特性は、害虫駆除にしばしば利用されます。
環境持続性
アラニカルブは、土壌系では持続性がない傾向がありますが、水には持続する可能性があります . この特性は、環境への影響と殺虫剤としての有効性に影響を与える可能性があります。
生物蓄積
アラニカルブの生物蓄積の可能性については、懸念が若干あります . 生物蓄積とは、殺虫剤などの物質が生物体内に蓄積されることです。アラニカルブの生物蓄積の可能性は、環境への影響と非標的生物への影響に影響を与える可能性があります。
作用機序
Target of Action
Alanycarb is primarily a cholinesterase or acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase plays a crucial role in nerve function, as it is responsible for the termination of signal transduction at the neuromuscular junction by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Alanycarb, like other carbamate pesticides, forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This action inhibits the function of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the muscles and glands controlled by the affected nerves . This inhibition is reversible .
Biochemical Pathways
The primary biochemical pathway affected by Alanycarb is the cholinergic pathway, specifically the hydrolysis of acetylcholine by acetylcholinesterase . By inhibiting acetylcholinesterase, Alanycarb disrupts this pathway, leading to an excess of acetylcholine. This can result in a variety of downstream effects, including overstimulation of muscles and glands.
Result of Action
The primary molecular effect of Alanycarb’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine . On a cellular level, this can cause overstimulation of the muscles and glands controlled by the affected nerves .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Alanycarb. For instance, its low aqueous solubility and relative volatility can affect its distribution in the environment .
Safety and Hazards
生化学分析
Biochemical Properties
Alanycarb is a cholinesterase or acetylcholinesterase (AChE) inhibitor . Carbamates, like Alanycarb, form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible .
Cellular Effects
Alanycarb, being a cholinesterase inhibitor, can cause a cholinergic crisis characterized by severe nausea/vomiting, salivation, sweating, bradycardia, hypotension, collapse, and convulsions . Increasing muscle weakness is a possibility and may result in death if respiratory muscles are involved .
Molecular Mechanism
The molecular mechanism of Alanycarb involves the formation of unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This leads to the inhibition of acetylcholine esterase, suppressing the action of acetylcholine .
Temporal Effects in Laboratory Settings
It is known that carbamate poisonings, like those caused by Alanycarb, tend to be of shorter duration because the inhibition of nervous tissue acetylcholinesterase is reversible, and carbamates are more rapidly metabolized .
Dosage Effects in Animal Models
It is known that carbamates, like Alanycarb, can cause toxic effects at high doses .
Metabolic Pathways
It is known that carbamates, like Alanycarb, are rapidly metabolized .
Transport and Distribution
It is known that some carbamates are translocated within plants, making them an effective systemic treatment .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Alanycarb can be achieved through a three-step process involving the reaction of 2-chloro-4-methylpyridine with ethyl cyanoacetate, followed by the addition of hydrazine hydrate and subsequent cyclization to form the final product.", "Starting Materials": [ "2-chloro-4-methylpyridine", "ethyl cyanoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2-chloro-4-methylpyridine is reacted with ethyl cyanoacetate in the presence of a base such as potassium carbonate in a solvent like acetonitrile to form the intermediate ethyl 2-(2-chloro-4-methylpyridin-3-yl)acrylate.", "Step 2: Hydrazine hydrate is added to the intermediate obtained in step 1 to form the hydrazone intermediate ethyl 2-(2-chloro-4-methylpyridin-3-yl)hydrazinecarboxylate.", "Step 3: The hydrazone intermediate obtained in step 2 is cyclized using a dehydrating agent such as phosphorous oxychloride in a solvent like dichloromethane to form the final product, Alanycarb." ] } | |
CAS番号 |
83130-01-2 |
分子式 |
C17H25N3O4S2 |
分子量 |
399.5 g/mol |
IUPAC名 |
ethyl 3-[benzyl-[methyl-[(E)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate |
InChI |
InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14+ |
InChIキー |
GMAUQNJOSOMMHI-NBVRZTHBSA-N |
異性体SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)O/N=C(\C)/SC |
SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC |
正規SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC |
melting_point |
47.0 °C |
その他のCAS番号 |
83130-01-2 |
ピクトグラム |
Acute Toxic; Irritant; Environmental Hazard |
溶解性 |
5.01e-05 M |
同義語 |
(Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; Alanicarb; OK 135; Orion; Orion; (3Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; (9Z)-6 |
蒸気圧 |
3.50e-08 mmHg |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)

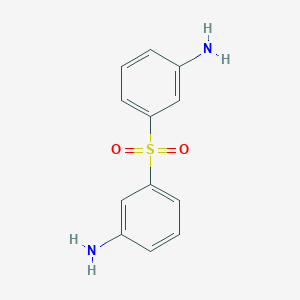


![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

